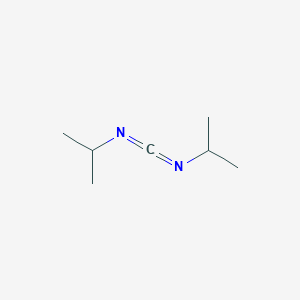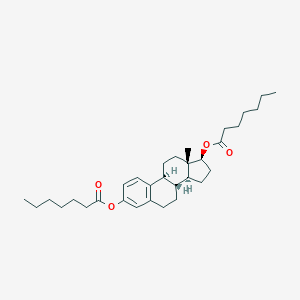
N,N'-Diisopropylcarbodiimide
Vue d'ensemble
Description
N,N’-Diisopropylcarbodiimide: is a carbodiimide compound widely used in organic synthesis, particularly in peptide synthesis. It is a liquid at room temperature, making it easier to handle compared to other carbodiimides like N,N’-dicyclohexylcarbodiimide, which is a waxy solid . The compound’s byproduct, N,N’-diisopropylurea, is soluble in most organic solvents, facilitating the work-up process .
Applications De Recherche Scientifique
N,N’-Diisopropylcarbodiimide has a wide range of applications in scientific research :
Chemistry: It is used as a coupling reagent in the synthesis of peptides, amides, ureas, and heterocycles.
Biology: It is involved in the synthesis of nucleic acids and other biomolecules.
Medicine: It is used as an antineoplastic agent in the treatment of malignant melanoma and sarcomas.
Industry: It serves as a chemical intermediate and stabilizer for compounds like Sarin (a chemical weapon).
Mécanisme D'action
Target of Action
N,N’-Diisopropylcarbodiimide (DIC) is primarily used in peptide synthesis . Its main targets are the carboxyl groups of amino acids, which are the building blocks of peptides .
Mode of Action
DIC acts as a coupling agent in peptide synthesis . It facilitates the formation of peptide bonds, which are the links between amino acids in a peptide chain . DIC reacts with the carboxyl group of one amino acid to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond .
Biochemical Pathways
The primary biochemical pathway affected by DIC is peptide synthesis . By facilitating the formation of peptide bonds, DIC plays a crucial role in the production of peptides, which are essential components of proteins and play numerous roles in biological processes .
Pharmacokinetics
Its use is primarily external to biological systems, in the controlled environment of a laboratory .
Result of Action
The result of DIC’s action is the successful coupling of amino acids to form peptides . This is a crucial step in the synthesis of proteins, which are fundamental to the structure and function of all living cells .
Action Environment
The efficacy and stability of DIC are influenced by various environmental factors. For instance, it is sensitive to moisture and needs to be stored in a dry environment . Additionally, the reaction conditions, such as temperature and pH, can affect the efficiency of peptide bond formation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N,N’-Diisopropylcarbodiimide is known for its role in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines . It is used as a coupling reagent in peptide syntheses . It has been used in combination with 1-hydroxy-7-azabenzotriazole (HOAt) for the coupling of amino acid with N-allylglycine to form N-allylpeptide .
Molecular Mechanism
At the molecular level, N,N’-Diisopropylcarbodiimide acts as a dehydrating agent, facilitating the formation of peptide bonds by removing a molecule of water This is a crucial step in peptide synthesis, enabling the linking of amino acids to form proteins
Temporal Effects in Laboratory Settings
The temporal effects of N,N’-Diisopropylcarbodiimide in laboratory settings are primarily related to its role in peptide synthesis. It is known for its rapid action, allowing peptide bonds to form in a short time
Metabolic Pathways
N,N’-Diisopropylcarbodiimide is involved in the metabolic pathway of peptide synthesis It interacts with amino acids to facilitate the formation of peptide bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Diisopropylcarbodiimide can be synthesized through the oxidation of N,N’-diisopropylthiourea. The process involves the following steps :
Synthesis of N,N’-diisopropylthiourea: Isopropylamine and carbon disulfide are reacted in a solvent like toluene at a controlled temperature of 35°C.
First Oxidation: The resulting N,N’-diisopropylthiourea is filtered, dried, and subjected to an oxidation reaction.
Secondary Oxidation: A catalyst and oxidant are added, and the mixture is reacted at 60-65°C for an hour.
Desulfurization: Sodium sulfide solution is added to the oxidation solution, and the mixture is heated to 70-75°C for 1-2 hours.
Neutralization and Purification: The solution is neutralized, washed, dried, and the solvent is removed under vacuum to obtain N,N’-diisopropylcarbodiimide.
Industrial Production Methods: The industrial production of N,N’-diisopropylcarbodiimide follows similar steps but on a larger scale, ensuring high yield and purity. The process is designed to be environmentally friendly, with minimal waste and no pollution .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Diisopropylcarbodiimide primarily undergoes coupling reactions, particularly in peptide synthesis . It can also participate in cyclization reactions to form oxazolines .
Common Reagents and Conditions:
Coupling Reactions: N,N’-Diisopropylcarbodiimide is used with reagents like 1-hydroxy-7-azabenzotriazole (HOAt) for coupling amino acids.
Cyclization Reactions: It is used in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines.
Major Products:
Peptide Synthesis: The major product is the peptide bond formed between amino acids.
Cyclization: The major product is 2-oxazoline.
Comparaison Avec Des Composés Similaires
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used in peptide synthesis but is a waxy solid.
N,N’-Diisopropylethylamine: Used in similar coupling reactions but has different physical properties.
Uniqueness: N,N’-Diisopropylcarbodiimide is unique due to its liquid state at room temperature, making it easier to handle and its byproduct’s solubility in organic solvents, which simplifies the purification process .
Propriétés
InChI |
InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNKZNFMNDZQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025086 | |
| Record name | Diisopropylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
147 °C | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.806 g/cu cm at 25 °C | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.79 [mmHg], 5.1 mm Hg at 25 °C | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
693-13-0 | |
| Record name | Diisopropylcarbodiimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diisopropylcarbodiimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanamine, N,N'-methanetetraylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methanetetraylbis(1-methylethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLCARBODIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQO20I6TWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)







